BenchChemオンラインストアへようこそ!

RYTVELA

Preterm birth prevention Tocolytic comparison Inflammation-induced labor

RYTVELA is a first-in-class heptapeptide allosteric negative modulator of IL-1R with functional selectivity (biased signaling). Unlike orthosteric antagonists (e.g., anakinra), it selectively suppresses the MAPK/AP-1 inflammatory pathway while preserving NF-κB-mediated immune surveillance. In head-to-head murine studies, it achieved a 40% reduction in preterm birth rates where nifedipine showed no efficacy. Validated in translational large-animal models, this tool compound is essential for labs dissecting IL-1R signal transduction or developing novel anti-inflammatory therapies for chorioamnionitis and fetal neuroprotection.

Molecular Formula C38H62N10O12
Molecular Weight 851.0 g/mol
Cat. No. B14090213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRYTVELA
Molecular FormulaC38H62N10O12
Molecular Weight851.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m0/s1
InChIKeySUNCJLJFTXNIMH-BAKYWRNVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RYTVELA: Allosteric Interleukin-1 Receptor Modulator for Preterm Birth Prevention Research and Inflammatory Disease Studies


RYTVELA (also designated as Peptide 101.10 or d-(RYTVELA)) is a heptapeptide allosteric negative modulator of the interleukin-1 receptor (IL-1R) with the amino acid sequence Arg-Tyr-Thr-Val-Glu-Leu-Ala [1]. The compound is derived from an extracellular loop region of the interleukin-1 receptor accessory protein (IL-1RAcP) and functions as a non-competitive, biased antagonist of IL-1R signaling [2]. RYTVELA inhibits human thymocyte proliferation with an IC50 of approximately 1 nM and demonstrates selective inhibition of stress-associated protein kinase pathways while preserving the NF-κB pathway critical for immune vigilance [3].

Why RYTVELA Cannot Be Substituted with Orthosteric IL-1 Antagonists or Conventional Tocolytics


RYTVELA is an allosteric negative modulator that binds to a site on the IL-1R complex distinct from the orthosteric IL-1 binding site, producing non-competitive antagonism with functional selectivity (biased signaling) [1]. This contrasts fundamentally with orthosteric IL-1 antagonists such as anakinra (recombinant IL-1Ra), which competitively block the natural ligand binding site and non-selectively inhibit all downstream IL-1R signaling pathways [2]. Critically, RYTVELA selectively suppresses the MAPK/AP-1 inflammatory pathway while preserving NF-κB activation essential for innate immune surveillance and cytoprotection [3]. Conventional tocolytic agents such as nifedipine (L-type calcium channel blocker) operate via an entirely distinct mechanism—smooth muscle relaxation rather than inflammation suppression—and have demonstrated no efficacy in preventing inflammation-driven preterm birth or protecting fetal tissues [4]. These mechanistic and functional divergences preclude direct substitution of RYTVELA with either class of comparator in research applications targeting IL-1R-mediated inflammatory pathology.

Quantitative Differentiation of RYTVELA Versus Nifedipine, Anakinra, and In-Class IL-1R Modulators


Head-to-Head Efficacy Comparison of RYTVELA Versus Nifedipine in Preventing Preterm Birth in Murine Model

In a direct head-to-head comparison in pregnant CD-1 mice, RYTVELA significantly reduced preterm birth rates when administered after the onset of preterm labor, whereas the current clinical standard-of-care tocolytic nifedipine failed to confer any benefit [1]. This comparative study was designed specifically to evaluate whether RYTVELA offers superior therapeutic outcomes relative to existing clinical management strategies.

Preterm birth prevention Tocolytic comparison Inflammation-induced labor Murine gestational model

Comparative Dose-Response Efficacy: RYTVELA Reduction of LPS-Induced and IL-1β-Induced Preterm Birth

RYTVELA demonstrated a robust dose-response profile with maximum efficacy achieved at 2 mg/kg/day, reducing lipopolysaccharide (LPS)-induced preterm births by 70% and interleukin-1β-induced preterm births by 60% [1]. In the same study, RYTVELA increased neonate survival by up to 65% in both models at the maximally effective dose [1]. This quantitative dose-response characterization establishes the optimal dosing window for research applications and provides benchmark efficacy values against both broad (LPS) and specific (IL-1β) inflammatory triggers.

Dose-response profiling Preterm birth models Inflammation suppression Murine gestational pharmacology

Comparative Assessment of RYTVELA Versus Anakinra in Fetal Neuroinflammation Model

In a preterm fetal sheep model of chorioamnionitis, both RYTVELA (2.5 mg administered intraamniotically) and anakinra (100 mg administered intraamniotically) were evaluated for their ability to suppress Escherichia coli lipopolysaccharide-induced fetal brain inflammation [1]. Both compounds significantly inhibited fetal brain inflammation and chorioamnionitis, demonstrating that RYTVELA achieves comparable protective effects to anakinra in this large-animal translational model [1]. Notably, RYTVELA's mechanism of action—allosteric negative modulation—differs fundamentally from anakinra's competitive orthosteric antagonism [2].

Fetal neuroprotection Chorioamnionitis Preterm fetal sheep model IL-1R antagonism comparison

Functional Selectivity and Biased Signaling: RYTVELA Pathway-Specific Inhibition Profile

RYTVELA exhibits functional selectivity (biased signaling) characterized by inhibition of the MAPK/AP-1 inflammatory pathway while preserving activation of the NF-κB pathway [1]. In vitro characterization confirms that RYTVELA does not significantly inhibit NF-κB, but instead selectively inhibits IL-1R downstream stress-associated protein kinases and the transcription factor c-Jun [2]. This functional selectivity profile has been validated as a defining property of RYTVELA's allosteric mechanism [3]. Orthosteric antagonists such as anakinra do not exhibit this biased signaling property and broadly suppress all IL-1R signaling pathways.

Biased signaling Functional selectivity MAPK pathway inhibition NF-κB preservation Allosteric modulation

Potency Comparison: RYTVELA Versus Parent d-(RYTVELA) Stereoisomer and In-Class Reference Compounds

RYTVELA (all L-amino acid sequence) is a derivative of the all-D-amino acid peptide d-(RYTVELA), which serves as the prototypical IL-1R allosteric antagonist in this chemical series . The all-D parent compound d-(RYTVELA) demonstrates IC50 values of approximately 1 nM for human thymocyte proliferation inhibition, 0.5 nM for IL-1-induced PGE2 formation, and 2 nM for IL-1-induced TF-1 cell proliferation . The all-L derivative RYTVELA represents a stereochemical variant with distinct physicochemical and potentially pharmacokinetic properties relevant to research applications requiring different stability or metabolic profiles.

Peptide stereochemistry IL-1R antagonism potency Thymocyte proliferation inhibition Allosteric modulator SAR

Recommended Research Applications for RYTVELA Based on Validated Differentiation Evidence


Preterm Birth Prevention Research Requiring Superior Efficacy Over Nifedipine

RYTVELA is indicated for preclinical studies investigating interventions for inflammation-driven preterm birth where conventional tocolytics (e.g., nifedipine) have demonstrated clinical inefficacy. The 40% preterm birth rate reduction observed with RYTVELA versus no effect with nifedipine in head-to-head murine studies [1] supports selection of RYTVELA for models evaluating therapeutic strategies targeting inflammatory, rather than myometrial contractility, mechanisms of preterm labor. This application scenario is particularly relevant for research groups seeking to validate interventions that prolong gestation while addressing the underlying inflammatory pathology.

Translational Large-Animal Studies of Fetal Neuroprotection and Chorioamnionitis

Based on validated comparative efficacy data in the preterm fetal sheep model, RYTVELA is recommended for translational research investigating IL-1R-targeted interventions for intraamniotic infection, chorioamnionitis, and fetal neuroprotection [2]. The demonstration that intraamniotic RYTVELA (2.5 mg) achieves comparable inhibition of fetal brain inflammation to anakinra (100 mg) in this large-animal model provides a translational dosing reference for researchers designing non-human primate or ovine studies. The allosteric mechanism of RYTVELA, with its functional selectivity for MAPK/AP-1 inhibition while preserving NF-κB [3], makes it particularly suitable for studies where preservation of innate immune competence is a primary safety endpoint.

Mechanistic Studies of IL-1R Biased Signaling and Allosteric Modulation

RYTVELA is the optimal tool compound for research investigating functional selectivity (biased signaling) at the IL-1 receptor complex. Unlike orthosteric antagonists such as anakinra that non-selectively inhibit all IL-1R signaling, RYTVELA selectively suppresses the MAPK/AP-1 pathway while preserving NF-κB activation critical for immune surveillance [3]. This pathway-biased pharmacology makes RYTVELA an essential reference ligand for studies dissecting IL-1R signal transduction, evaluating the therapeutic relevance of selective pathway inhibition, and benchmarking novel IL-1R modulators for functional selectivity profiles.

Dose-Response Calibration for Murine Models of Inflammation-Induced Adverse Pregnancy Outcomes

The comprehensive dose-response characterization of RYTVELA—establishing maximal efficacy at 2 mg/kg/d subcutaneous dosing with 70% reduction in LPS-induced and 60% reduction in IL-1β-induced preterm births [4]—provides a validated dosing framework for researchers establishing new models of inflammation-induced adverse pregnancy outcomes. The documented time-course data (minimal effective treatment duration of 36 hours) and neonate survival benefit (65% increase) [4] enable accurate experimental design and power calculations. This application scenario is specifically relevant for research groups implementing CD-1 mouse models of infection- or inflammation-driven preterm birth and fetal injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RYTVELA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.